molecular formula C19H23N3O2 B6913335 N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-ethylpyridine-4-carboxamide

N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-ethylpyridine-4-carboxamide

Cat. No.: B6913335
M. Wt: 325.4 g/mol
InChI Key: ILMNPSRMKWEBIS-UHFFFAOYSA-N
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Description

N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-ethylpyridine-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a pyridine ring

Properties

IUPAC Name

N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-ethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-4-15-13-20-11-10-16(15)18(23)21-17(19(24)22(2)3)12-14-8-6-5-7-9-14/h5-11,13,17H,4,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMNPSRMKWEBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-ethylpyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-ethylpyridine-4-carboxylic acid with 1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-ethylpyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-ethylpyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-ethylpyridine-4-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the phenyl and pyridine rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-ethylpyridine-4-carboxamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications .

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